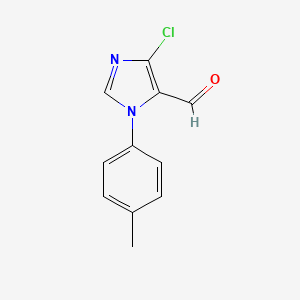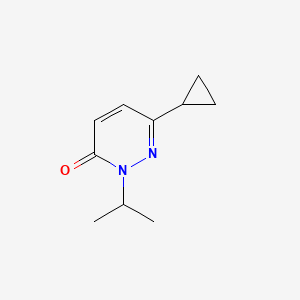
EN300-26575404
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyano group, a trifluoromethyl group, and an enamide moiety, which contribute to its distinctive chemical properties and reactivity.
科学的研究の応用
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a Michael addition with isopropylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl group.
作用機序
The mechanism of action of (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial respiration, leading to cell death . The compound may also interact with other cellular components, disrupting essential biological processes and contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
- N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide
Uniqueness
(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-3-5-12(6-4-10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQLSNUPSCTULB-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)
![8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2511084.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2511087.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)
![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)
![5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2511102.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)


